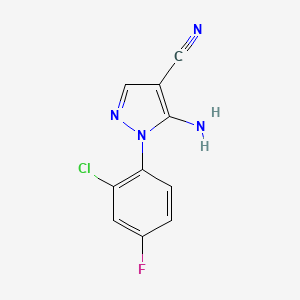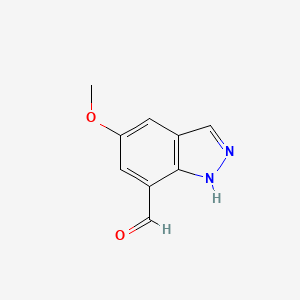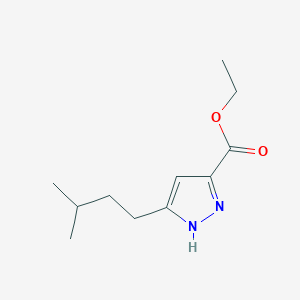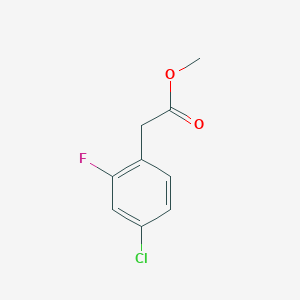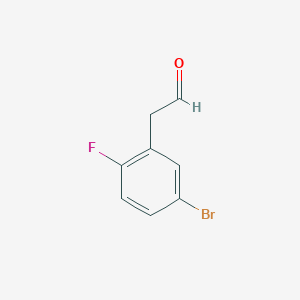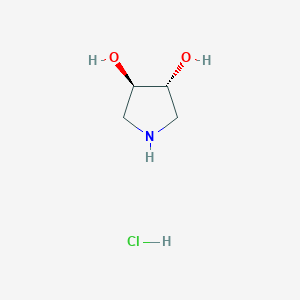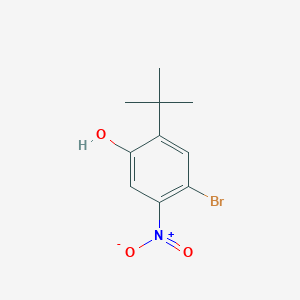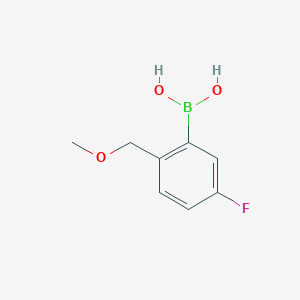
5-Fluoro-2-(methoxymethyl)phenylboronic acid
説明
5-Fluoro-2-(methoxymethyl)phenylboronic acid is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 . It is used as a reactant for Suzuki couplings and copper-catalyzed arylation .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(methoxymethyl)phenylboronic acid is represented by the SMILES string COc1ccc(F)cc1B(O)O . The InChI key is CCQKIRUMTHHPSX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a reactant for Suzuki couplings and copper-catalyzed arylation . It can also be involved in monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 144-153 °C . The predicted boiling point is 337.1±52.0 °C .科学的研究の応用
Fluorescence Quenching Studies
5-Fluoro-2-(methoxymethyl)phenylboronic acid and related compounds have been studied for their fluorescence quenching properties. Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives using Stern-Volmer kinetics, providing insights into the static quenching mechanism and the influence of different solvents on fluorescence properties (Geethanjali, Nagaraja, & Melavanki, 2015).
Antiproliferative and Apoptotic Effects in Cancer Research
Phenylboronic acid derivatives, including those with fluoro substitutions, have shown potential in experimental oncology. Psurski et al. (2018) evaluated the antiproliferative potential of such derivatives, observing strong cell cycle arrest and apoptosis induction in ovarian cancer cells (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Applications in Chemical Synthesis and Catalysis
The compound and its variants find applications in chemical synthesis. Ihara and Suginome (2009) utilized arylboronic acids in ruthenium-catalyzed aromatic C-H silylation, demonstrating the utility of these compounds in regioselective synthesis (Ihara & Suginome, 2009).
Synthesis of Silicon-Containing Drugs
Troegel et al. (2009) synthesized derivatives of phenylboronic acid, including fluoro-substituted versions, as potential building blocks for silicon-containing drugs, showcasing the compound's role in drug synthesis (Troegel, Möller, Burschka, & Tacke, 2009).
Enzyme-Free Glucose Sensing
Bao et al. (2021) synthesized a monomer bearing a fluoro-containing phenylboronic acid for enzyme-free glucose sensing, highlighting the compound's role in developing new sensors (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Antimicrobial Activity
Adamczyk-Woźniak et al. (2012) investigated the antimicrobial activity of substituted phenylboronic acids, including fluoro-substituted compounds, against various microbial species (Adamczyk-Woźniak, Komarovska-Porokhnyavets, Misterkiewicz, Novikov, & Sporzyński, 2012).
Binding Interaction with Sugars
The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been studied, indicating its potential use in detecting and quantifying sugar levels in biological samples (Bhavya, Melavanki, Nagaraja, Geethanjali, Kusanur, & Manjunatha, 2016).
Influence on Properties of Phenylboronic Compounds
Gozdalik et al. (2017) discussed the influence of fluorine substituents on the properties of phenylboronic compounds, shedding light on how such modifications affect their chemical behavior and applications (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Safety and Hazards
作用機序
Target of Action
5-Fluoro-2-(methoxymethyl)phenylboronic acid is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with during the coupling process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 5-Fluoro-2-(methoxymethyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, the organoboron compound (like our compound) transfers the formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in which 5-Fluoro-2-(methoxymethyl)phenylboronic acid participates . This reaction allows for the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of complex organic compounds from simpler ones .
Pharmacokinetics
It’s important to note that boronic acids and their derivatives can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of these compounds in biological systems .
Result of Action
The primary result of the action of 5-Fluoro-2-(methoxymethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Fluoro-2-(methoxymethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids . Additionally, the reaction conditions, such as temperature and the presence of a palladium catalyst, are crucial for the Suzuki–Miyaura cross-coupling reaction .
特性
IUPAC Name |
[5-fluoro-2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(10)4-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWWSXGVWWPNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methoxymethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



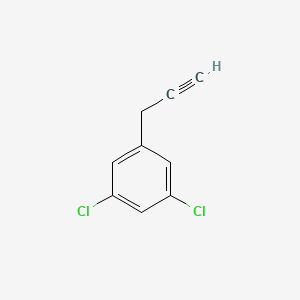
![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)
![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)
![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
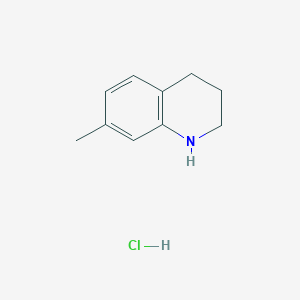
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
